2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one
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Overview
Description
2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one is a chemical compound with the molecular formula C12H16O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its role as a photoinitiator in polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one typically involves the reaction of 4-(3-hydroxypropyl)benzaldehyde with acetone in the presence of a base catalyst. The reaction proceeds through an aldol condensation followed by a dehydration step to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled temperature and pressure conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one involves the absorption of UV light, leading to the generation of free radicals. These free radicals initiate the polymerization process by reacting with monomers to form polymer chains. The compound’s effectiveness as a photoinitiator is attributed to its ability to efficiently generate free radicals upon exposure to UV light .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: Another photoinitiator with similar applications in UV-curable resins.
1-Hydroxy-1-methylethyl phenyl ketone: Used in similar applications but may have different photoinitiation efficiencies.
Uniqueness
2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one is unique due to its specific structural features that enhance its photoinitiation efficiency and compatibility with various monomers. Its hydroxyl groups also contribute to its solubility and reactivity in different chemical environments .
Properties
CAS No. |
106797-55-1 |
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Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one |
InChI |
InChI=1S/C13H18O3/c1-13(2,16)12(15)11-7-5-10(6-8-11)4-3-9-14/h5-8,14,16H,3-4,9H2,1-2H3 |
InChI Key |
SQJKQDJOLURFAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)CCCO)O |
Origin of Product |
United States |
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